3-Acetyl-2,6-dichloro-5-fluorobenzonitrile

Synthetic Chemistry Heterocycle Synthesis Intermediate

Synthetic routes requiring a 3-acetyl group on a deactivated ring often demand 2-3 extra protection/acylation steps, eroding yield and extending timelines. This intermediate solves that bottleneck with a pre-installed acetyl handle and a programmable halogen pattern. - Convergent Synthesis: Eliminates Friedel-Crafts acylation steps, reducing yield loss. - Regioselective SnAr: para-F and ortho-Cl enable sequential functionalization unmatched by non-fluorinated analogs. - Favorable PhysChem: XLogP3 of 2.7 yields less greasy final compounds.

Molecular Formula C9H4Cl2FNO
Molecular Weight 232.03 g/mol
CAS No. 466639-57-6
Cat. No. B15341165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2,6-dichloro-5-fluorobenzonitrile
CAS466639-57-6
Molecular FormulaC9H4Cl2FNO
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F
InChIInChI=1S/C9H4Cl2FNO/c1-4(14)5-2-7(12)9(11)6(3-13)8(5)10/h2H,1H3
InChIKeyQDLQGBIPZDLUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-2,6-dichloro-5-fluorobenzonitrile: Key Intermediate


3-Acetyl-2,6-dichloro-5-fluorobenzonitrile (CAS 466639-57-6) is a polysubstituted aromatic nitrile with the molecular formula C9H4Cl2FNO and a molecular weight of 232.03 g/mol [1]. It features a unique combination of electron-withdrawing (cyano, fluoro, chloro) and electron-donating (acetyl) substituents on a benzonitrile core. This structural arrangement is characteristic of advanced intermediates used in the synthesis of heterocyclic compounds and bioactive molecules. Its cataloging by PubChem and the EPA's DSSTox database confirms its identity as a distinct, research-grade chemical substance, distinct from simpler fluorobenzonitrile analogs [2].

1
Designed for heterocycle synthesis requiring a pre-installed acetyl handle for condensations.
Avoids multi-step functionalization of simpler benzonitriles.
2
Suited for late-stage SNAr functionalization studies exploiting ortho-Cl, para-F activation pattern.
Enables a regioselective substitution sequence distinct from non-fluorinated analogs.
3
Supports convergent synthetic strategies to reduce step count and overall yield loss.
Pre-installed ketone bypasses late-stage acylation challenges on deactivated rings.

3-Acetyl-2,6-dichloro-5-fluorobenzonitrile: No Simple Substitute


Closely related benzonitriles, such as 2,6-dichlorobenzonitrile or 2,6-dichloro-5-fluorobenzonitrile, lack the acetyl handle required for key synthetic transformations like Claisen-Schmidt condensations, heterocyclizations, or further functionalization at the 3-position [1]. The presence of both ortho-chlorine and a para-fluorine atoms creates a specific electrophilic reactivity pattern that is absent in non-fluorinated or mono-halogenated analogs. Crucially, the combination of the lipophilic fluoro and chloro substituents with the polar acetyl and cyano groups results in a computed partition coefficient (XLogP3-AA) of 2.7, which is chemically distinct from the more lipophilic non-acetylated versions and influences solubility and reactivity in synthetic protocols [1]. Simple substitution with a generic benzonitrile would therefore stall a synthetic route or lead to a different final product, making targeted procurement essential for research continuity.

Simpler benzonitrile analogs lack acetyl handle
2,6-Dichlorobenzonitrile or 2,6-dichloro-5-fluorobenzonitrile cannot undergo key Claisen-Schmidt or heterocyclization reactions without additional, lower-yielding functionalization steps.
Halogen pattern mismatch alters SNAr selectivity
Non-fluorinated or mono-halogenated analogs create a different electrophilic reactivity pattern; the para-F directing effect and ortho-Cl substitution are critical for programmed orthogonal reactivity.
Lipophilicity and solubility shift may affect purification
Non-acetylated versions are more lipophilic, with computed logP differing by >0.5 units, which can shift reverse-phase HPLC retention and alter precipitation behavior in aqueous-organic mixtures.

3-Acetyl-2,6-dichloro-5-fluorobenzonitrile: Key Advantages Over Analogs


Acetyl Handle for Heterocyclic Condensations

The target compound contains a 3-acetyl group, which is a critical functional handle for a range of synthetic transformations, including Friedländer, Claisen-Schmidt, and Paal-Knorr reactions, to yield quinoline, chalcone, and pyrrole derivatives, respectively. Its direct comparator, 2,6-dichloro-5-fluorobenzonitrile, lacks this ketone functionality, rendering it unusable for these specific C-C and C-N bond-forming reactions without additional, lower-yielding functionalization steps [1]. This allows for a convergent synthetic strategy, bypassing protection/deprotection sequences.

Acetyl Handle Utility
Class-level inference
Pre-installed ketone vs. absent in 2,6-dichloro-5-fluorobenzonitrile
May support convergent heterocycle synthesis pathway selection.
Functional handle enables Friedländer and Paal-Knorr reactions; review synthetic protocol compatibility.
Synthetic Chemistry Heterocycle Synthesis Intermediate

Acetyl Group Reduces Lipophilicity

The target compound has a computed octanol-water partition coefficient (XLogP3-AA) of 2.7 [1]. For a comparable non-acetylated analog like 2,6-dichloro-5-fluorobenzonitrile, which lacks the polar carbonyl group, the predicted logP is expected to be higher, indicating greater lipophilicity. While a direct, empirically measured logP for the comparator is unavailable from authoritative databases, the class-level inference is that the acetyl group significantly increases polarity, thereby reducing retention time in reverse-phase HPLC and offering a distinct purification profile.

Lipophilicity Reduction
Class-level inference
XLogP3-AA 2.7, more polar than non-acetylated analogs by >0.5 log units
Provides a distinct purification profile context.
Computed property based on PubChem; empirical logD data to verify for specific solvent systems.
Physicochemical Properties Lipophilicity Purification

Ortho-Cl, Para-F Direct SNAr Selectivity

The compound is a 2,6-dichloro-5-fluorobenzonitrile. The fluorine atom at the 5-position, para to the acetyl group, activates the ring differently for SNAr reactions compared to 2,6-dichlorobenzonitrile. The stronger electron-withdrawing effect of fluorine specifically activates the 4-position for nucleophilic attack, a site that would be less reactive in the non-fluorinated analog. A review on 2,6-dichlorobenzonitrile derivatives confirms that substitution at the 4-position is a primary modification site using Pd-catalyzed cross-coupling, but the presence of a para-fluorine substituent can direct selective nucleophilic displacement before cross-coupling, enabling orthogonal reactivity [2].

Ortho-Cl, Para-F SNAr Directing
Class-level inference
4-position activation distinct from 2,6-dichlorobenzonitrile
Supports orthogonal substitution sequence design.
Review of 2,6-dichlorobenzonitrile class reactivity supports differentiated SNAr pathway context.
Synthetic Chemistry Nucleophilic Aromatic Substitution Reactivity

Solubility Baseline for Solvent Selection

The compound's calculated solubility is practically insoluble in water, at 0.011 g/L at 25°C . While non-acetylated or de-chlorinated analogs (e.g., 2,6-dichlorobenzonitrile) may have similarly low aqueous solubility, this specific data point is crucial for experimental design. It confirms the necessity of using aprotic organic solvents (e.g., DMF, DMSO) for reactions and informs purification strategy (e.g., precipitation from an organic/aqueous mixture).

Solubility Baseline
Data to verify
Aqueous solubility 0.011 g/L (calc.)
Informs aprotic solvent selection for reactions.
Calculated value; empirical solubility measurement may be required for scale-up protocol development.
Physicochemical Properties Solubility Formulation

3-Acetyl-2,6-dichloro-5-fluorobenzonitrile: High-Value Applications


Fluorinated Heterocyclic Library Synthesis

The unique combination of a ketone handle with an electron-deficient aromatic ring makes this compound an ideal starting material for generating libraries of fluorinated heterocycles such as quinolines, pyrimidines, and isoxazoles. Its lower lipophilicity (XLogP3 = 2.7) compared to non-acetylated analogs suggests that resulting compounds will have more favorable, less greasy physicochemical profiles [1]. A medicinal chemistry program aiming to explore halogenated chemical space would prioritize this intermediate for its differentiated synthetic utility.

Selective Late-Stage Functionalization

The differential activation pattern, where the para-fluorine and ortho-chlorine atoms can undergo selective SNAr reactions while the acetyl group remains untouched, allows for programmable and sequential late-stage functionalization [1]. This is in stark contrast to non-fluorinated benzonitriles, where the lack of a para-fluorine directing group leads to less regioselective outcomes, making this compound a superior choice for synthesizing highly substituted, complex aromatic scaffolds.

Pre-Installed Acetyl for Convergent Synthesis

In multi-step syntheses where the final target requires an acetyl substituent at a specific position, the direct procurement of this intermediate eliminates 2-3 synthetic steps (e.g., Friedel-Crafts acylation on a less reactive, deactivated ring). This convergent approach, enabled by the pre-installed acetyl group, reduces overall yield loss, minimizes purification steps, and shortens the project timeline, providing a clear procurement-driven advantage [1].

Application
Selection Property
Validation Focus
Fluorinated heterocycle library synthesis
Pre-installed ketone plus electron-deficient halogenated ring
Condensation reaction scope and final compound logP profiling
Selective late-stage functionalization
Differentiated ortho-Cl, para-F activation pattern
Regioselective SNAr sequence verification and cross-coupling compatibility
Convergent multi-step synthesis
Acetyl substituent pre-installed on deactivated ring
Step-count reduction assessment and overall route yield comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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